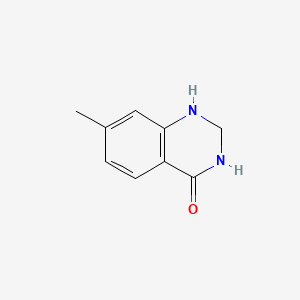

7-Methyl-2,3-dihydroquinazolin-4(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

7-methyl-2,3-dihydro-1H-quinazolin-4-one |

InChI |

InChI=1S/C9H10N2O/c1-6-2-3-7-8(4-6)10-5-11-9(7)12/h2-4,10H,5H2,1H3,(H,11,12) |

InChI Key |

LENDQSITWPNYMU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)NCN2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Methyl 2,3 Dihydroquinazolin 4 1h One and Its Derivatives

Traditional and Conventional Synthetic Protocols for the 2,3-Dihydroquinazolin-4(1H)-one Core

The foundational methods for the synthesis of the 2,3-dihydroquinazolin-4(1H)-one core predominantly rely on the cyclocondensation of readily available starting materials. These conventional protocols have been widely employed due to their simplicity and accessibility of precursors.

One of the most common and straightforward approaches involves the direct cyclocondensation of an anthranilamide with an aldehyde or a ketone. organic-chemistry.org This two-component reaction is typically facilitated by a catalyst in an appropriate solvent. The reaction mechanism is believed to proceed through the formation of a Schiff base intermediate, which then undergoes an intramolecular cyclization to yield the final 2,3-dihydroquinazolin-4(1H)-one ring system. organic-chemistry.org A variety of catalysts have been utilized to promote this transformation, including both acids and bases. Basic catalysts such as sodium hydroxide (B78521) (NaOH) or sodium ethoxide (NaOEt) in refluxing ethanol (B145695) were among the first to be reported for this synthesis. organic-chemistry.org Acid catalysts, including p-toluenesulfonic acid, have also been effectively used. acgpubs.org

Another widely adopted conventional method is the one-pot, three-component reaction involving an isatoic anhydride (B1165640), an amine (commonly ammonium (B1175870) acetate (B1210297) to provide the nitrogen at position 3), and an aldehyde. researchgate.net This approach is advantageous as it avoids the pre-synthesis of the anthranilamide. The reaction is thought to proceed via the initial formation of the anthranilamide in situ, which then reacts with the aldehyde as described above. nih.gov

Various non-metallic catalysts and reagents have been explored to improve the efficiency and conditions of these traditional syntheses. Molecular iodine, for instance, has been used as an inexpensive and non-toxic Lewis acid catalyst for the cyclocondensation of anthranilamide and aldehydes. researchgate.net

Table 1: Selected Traditional and Conventional Synthetic Protocols for the 2,3-Dihydroquinazolin-4(1H)-one Core

| Starting Materials | Catalyst/Reagent | Solvent | Conditions | Yield Range |

|---|---|---|---|---|

| Anthranilamide, Aldehyde | NaOH | Ethanol | Reflux | Moderate to High |

| Anthranilamide, Aldehyde | NaOEt | Ethanol | Reflux | Moderate to High |

| Anthranilamide, Aldehyde | p-Toluenesulfonic acid | Various | Varies | Good |

| Isatoic anhydride, Ammonium acetate, Aldehyde | Various acid catalysts | Various | Varies | Good to Excellent |

| Anthranilamide, Aldehyde | Molecular Iodine (I2) | Ionic Liquids/EtOAc | Varies | 66-95% |

Modern Catalytic Approaches in Dihydroquinazolinone Synthesis

In recent years, the focus has shifted towards the development of more sustainable and efficient synthetic methodologies, with a significant emphasis on the use of metal catalysts. These modern approaches often offer advantages such as milder reaction conditions, higher yields, greater functional group tolerance, and the potential for catalyst recyclability.

Metal-Catalyzed Reactions

A diverse range of metals has been successfully employed to catalyze the synthesis of the 2,3-dihydroquinazolin-4(1H)-one core, each offering unique advantages.

Copper catalysts have proven to be versatile in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. An efficient one-pot synthesis has been developed using copper(I) chloride (CuCl) as a catalyst for the reaction of 2-nitrobenzonitriles and various carbonyl compounds in the presence of diboronic acid as a reductant. organic-chemistry.org This method proceeds under mild conditions and demonstrates good functional-group tolerance. organic-chemistry.org Another copper-based system, copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), has been shown to effectively catalyze the multi-component reaction between isatoic anhydride, ketones, and amines. nih.gov

Palladium catalysis has also been applied in innovative ways. A palladium(II)-catalyzed cascade annulation of o-aminobenzoic acids with carbon monoxide, amines, and aldehydes provides access to N3-substituted and N1,N3-disubstituted 2,3-dihydroquinazolin-4(1H)-ones. organic-chemistry.org Furthermore, a palladium-catalyzed one-pot synthesis from o-nitrobenzamide and alcohols has been reported, which involves a cascade of reactions including alcohol oxidation, nitro reduction, condensation, and dehydrogenation. scispace.comnih.gov

Zinc-based catalysts offer an environmentally benign and cost-effective option for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. A green synthetic protocol has been developed using reverse zinc oxide (ZnO) nanomicelles as a reusable catalyst in aqueous media for the condensation of anthranilamide and aldehydes. frontiersin.orgnih.gov This method is noted for its high yields and simple operation. nih.gov Zinc acetate dihydrate (Zn(OAc)₂·2H₂O) has also been employed as a Lewis acid catalyst for the condensation of anthranilamide with a wide range of carbonyl compounds under toluene (B28343) reflux conditions, affording good yields of the desired products. acgpubs.org

The use of iron, an earth-abundant and non-toxic metal, aligns well with the principles of green chemistry. A notable example is the use of magnetically recoverable iron(II,III) oxide (Fe₃O₄) nanoparticles as a catalyst for the one-pot, three-component coupling of isatoic anhydride, amines, and aldehydes in water. nih.govacs.org This methodology allows for the synthesis of a variety of 2,3-dihydroquinazolin-4(1H)-ones in high yields, with the added benefit of easy catalyst separation and recycling. nih.gov

Manganese, another earth-abundant metal, has been explored for the synthesis of related quinazolinone structures. A well-defined manganese complex has been utilized for the acceptorless dehydrogenative annulation of primary alcohols with o-aminobenzamides to produce quinazolin-4(3H)-ones. rsc.org While this leads to the oxidized quinazolinone, it highlights the potential of manganese in activating C-H and N-H bonds relevant to this scaffold.

Cobalt catalysis has also been mentioned in the context of synthesizing 2,3-dihydroquinazolin-4(1H)-one derivatives, with a protocol using [(DABCO)₂C₃H₅OH]·CoCl₄ under solvent-free conditions being noted for its efficiency and excellent yields. researchgate.net

Table 2: Overview of Modern Metal-Catalyzed Syntheses of the 2,3-Dihydroquinazolin-4(1H)-one Core

| Metal Catalyst | Starting Materials | Key Features |

|---|---|---|

| Copper | ||

| CuCl / Diboronic acid | 2-Nitrobenzonitriles, Carbonyl compounds | One-pot, mild conditions, good functional-group tolerance. organic-chemistry.org |

| Cu(OTf)₂ | Isatoic anhydride, Ketones, Amines | Efficient multi-component reaction, mild conditions. nih.gov |

| Palladium | ||

| Pd(II) catalyst | o-Aminobenzoic acids, CO, Amines, Aldehydes | Cascade annulation for substituted derivatives. organic-chemistry.org |

| Pd(dppf)Cl₂ | o-Nitrobenzamide, Alcohols | One-pot cascade reaction. scispace.comnih.gov |

| Zinc | ||

| ZnO nanomicelles | Anthranilamide, Aldehydes | Green synthesis, aqueous media, reusable catalyst. frontiersin.orgnih.gov |

| Zn(OAc)₂·2H₂O | Anthranilamide, Carbonyl compounds | Inexpensive and accessible Lewis acid catalyst. acgpubs.org |

| Iron | ||

| Fe₃O₄ nanoparticles | Isatoic anhydride, Amines, Aldehydes | Magnetically recoverable catalyst, aqueous media. nih.govacs.org |

| Manganese | ||

| Mn complex | o-Aminobenzamides, Primary alcohols | Dehydrogenative annulation (leads to oxidized quinazolinones). rsc.org |

| Cobalt | ||

| [(DABCO)₂C₃H₅OH]·CoCl₄ | Isatoic anhydride, Aldehydes, Amines | Solvent-free, short reaction times, excellent yields. researchgate.net |

Antimony Salt-Promoted Cyclization

Recent advancements in synthetic chemistry have identified antimony salts as effective promoters for the cyclization reaction to form dihydroquinazolinone scaffolds. Specifically, antimony trichloride (B1173362) (SbCl₃) has been successfully employed to facilitate the condensation of an anthranilamide with an aldehyde. rhhz.net This method is particularly valuable in specialized applications like DNA-Encoded Library (DEL) technology, where reactions must proceed under mild, aqueous-compatible conditions. rhhz.netdiscovery.csiro.au

The reaction is believed to proceed through the Lewis acidic nature of the antimony salt, which activates the aldehyde carbonyl group, making it more susceptible to nucleophilic attack by the amino group of anthranilamide. This is followed by an intramolecular cyclization and dehydration to yield the 2,3-dihydroquinazolin-4(1H)-one ring system. rhhz.net The use of antimony trichloride has been shown to accelerate the reaction and improve conversion rates under mild conditions. rhhz.netdiscovery.csiro.au For the synthesis of 7-Methyl-2,3-dihydroquinazolin-4(1H)-one, this would involve the reaction of 2-amino-4-methylbenzamide (B1273664) with a suitable aldehyde in the presence of the antimony salt promoter.

Organocatalytic and Metal-Free Approaches

In the quest for more sustainable and cost-effective synthetic routes, organocatalytic and metal-free approaches have gained significant traction. These methods avoid the use of potentially toxic and expensive heavy metals, aligning with the principles of green chemistry.

A notable metal-free strategy involves a cascade cyclization/Leuckart–Wallach type reaction. This process utilizes formic acid not only as a Brønsted acid catalyst but also as a reductant, facilitating the modular synthesis of dihydroquinazolinones from readily available starting materials with water, carbon dioxide, and methanol (B129727) as the only byproducts. diva-portal.org Other metal-free approaches employ reagents like Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide), which has been used for a rapid, one-pot, three-component synthesis of dihydroquinazolinone derivatives with high atom economy and functional group tolerance. researchgate.net The reaction proceeds efficiently without the need for transition metals or column chromatography for purification. researchgate.net

Furthermore, various simple organic molecules and reagents have been utilized as catalysts. These include iodine, which acts as a versatile and inexpensive Lewis acid catalyst, and N-halosulfonamides. nih.gov Organocatalysts such as L-proline have also been successfully used, particularly in aqueous media, to promote the synthesis. nih.gov These metal-free methods offer a significant advantage by reducing the risk of metal contamination in the final products, a critical consideration in pharmaceutical synthesis. researchgate.netmdpi.com

Green Chemistry Principles in Synthesis

The integration of green chemistry principles is a central theme in the modern synthesis of this compound and its derivatives. This involves the use of environmentally benign solvents, catalyst- and solvent-free conditions, and alternative energy sources to minimize environmental impact. rsc.org

Aqueous Medium Reactions

Water is considered the ideal green solvent due to its abundance, non-toxicity, and non-flammability. Several synthetic protocols for dihydroquinazolinones have been developed to proceed efficiently in aqueous media. frontiersin.orgresearchgate.net These reactions often employ catalysts that are effective in water, such as reverse zinc oxide micelles, which act as nanoreactors. frontiersin.org Other successful catalysts for aqueous synthesis include graphene oxide nanosheets, Hβ zeolite, and molecular iodine in the form of Lugol's solution (I₂/KI) to overcome the poor solubility of iodine in water. nih.govresearchgate.netrsc.org The use of surfactant-type catalysts has also been explored, which can create micelles in water to facilitate the reaction. researchgate.net These aqueous methods often feature simple work-up procedures, such as filtration to isolate the product, and the potential for catalyst recycling. frontiersin.org

Solvent-Free Conditions and Mechanochemistry

Eliminating the solvent entirely represents a significant step towards a greener process. Many syntheses of dihydroquinazolinones are now performed under solvent-free conditions, often with thermal heating or microwave irradiation to drive the reaction. nih.govsamipubco.comechemcom.com Catalysts like boric acid, tin(II) chloride dihydrate, and p-toluenesulfonic acid (p-TSA) have proven effective under these conditions. rsc.orgsamipubco.comechemcom.com

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or ball milling), has emerged as a powerful solvent-free technique. nih.gov The synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been achieved rapidly and in high yields by grinding the reactants (anthranilamide and an aldehyde) with a catalytic amount of p-TSA in a mortar and pestle or a ball mill. acs.orgresearchgate.net This method is highly energy-efficient, scalable, and dramatically reduces reaction times and waste generation compared to conventional solvent-based methods. acs.orgresearchgate.net

Enzymatic and Photocatalytic Methods

Biocatalysis and photocatalysis offer highly specific and sustainable alternatives to traditional chemical methods. The enzyme α-chymotrypsin has demonstrated the ability to catalyze the cyclocondensation of 2-aminobenzamides with various aldehydes to produce 2,3-dihydroquinazolin-4(1H)-ones in high yields under mild conditions in alcohol solvents. researchgate.net This enzymatic approach benefits from the high selectivity and biodegradability of the catalyst. researchgate.net

Photocatalytic methods utilize light as a clean energy source. An innovative and eco-friendly approach uses concentrated solar radiation (CSR) in combination with lemon juice as a natural, biodegradable acid catalyst. nih.gov This method has been shown to produce excellent yields of dihydroquinazolinones in very short reaction times. nih.gov Additionally, photochemical activation of specifically designed dihydroquinazolinone precursors can be used to generate radicals for further C-C bond-forming reactions, showcasing the versatility of this scaffold under photocatalytic conditions. acs.org

Multi-Component Reactions (MCRs) for Dihydroquinazolinone Assembly

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the starting materials. echemcom.com This strategy is exceptionally efficient for building molecular complexity and is well-suited for the synthesis of the 2,3-dihydroquinazolin-4(1H)-one core. samipubco.com

The most common MCR approach involves a one-pot, three-component condensation. Typically, this reaction uses either isatoic anhydride or 2-aminobenzamide (B116534), an aldehyde, and a source of ammonia (B1221849) (such as ammonium acetate or an amine). samipubco.comechemcom.com A wide variety of catalysts have been developed to promote this transformation, reflecting the importance of this synthetic route. Catalysts range from simple Brønsted or Lewis acids like citric acid and SnCl₂·2H₂O to more complex systems. samipubco.comechemcom.comresearchgate.net The reactions can be performed under various conditions, including solvent-free heating, in aqueous media, or in green solvents like ionic liquids. samipubco.comrsc.org The operational simplicity, high atom economy, and ability to generate diverse libraries of compounds make MCRs a cornerstone of modern dihydroquinazolinone synthesis. echemcom.com

Condensation of Isatoic Anhydride, Aldehydes/Ketones, and Amines

One of the most efficient and atom-economical methods for synthesizing the 2,3-dihydroquinazolin-4(1H)-one core is the one-pot, three-component reaction involving isatoic anhydride, an amine, and a carbonyl compound (aldehyde or ketone). thieme-connect.comrsc.org This approach is highly valued as it allows for the construction of complex molecules in a single step, minimizing waste and purification efforts. To produce this compound, 5-methylisatoic anhydride serves as the starting material.

The reaction mechanism proceeds through the initial reaction of isatoic anhydride with the amine (or an ammonia source like ammonium acetate), which leads to the in situ formation of a 2-aminobenzamide intermediate. nih.govuobaghdad.edu.iq This intermediate then undergoes condensation with the aldehyde or ketone. The subsequent intramolecular cyclization of the resulting Schiff base yields the final 2,3-dihydroquinazolin-4(1H)-one product. nih.govrsc.org

A diverse range of catalysts has been employed to facilitate this transformation, significantly impacting reaction times and yields. These include magnetic nanoparticles, solid acid catalysts, and various metal salts, often enabling the use of greener solvents like water or even solvent-free conditions. nih.govacs.orgfgcu.edunih.gov

Table 1: Selected Catalytic Systems for the Three-Component Synthesis of 2,3-Dihydroquinazolin-4(1H)-one Derivatives

| Catalyst | Amine/Ammonia Source | Aldehyde/Ketone | Solvent | Conditions | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|

| Fe₃O₄ Nanoparticles | Aniline | Benzaldehyde | Water | Reflux, 3h | 93 | acs.orgnih.govacs.org |

| Bi(NO₃)₃·5H₂O | Aniline | 4-Chlorobenzaldehyde | Solvent-free | 80°C, 15 min | 94 | fgcu.edu |

| Silica (B1680970) Sulfuric Acid | Ammonium Carbonate | Benzaldehyde | Ethanol | Reflux, 1.5h | 95 | thieme-connect.com |

| nano-SiO₂-SO₃H | Ammonium Acetate | 4-Nitrobenzaldehyde | Solvent-free | 110°C, 5 min | 98 | nih.gov |

| p-Toluenesulfonic acid | Dehydroabietylamine | Benzaldehyde | Ethanol | Reflux, 48h | 72 | researchgate.net |

| ImIL-Sul-SBA-15 | Benzylamine | 4-Chlorobenzaldehyde | Ethanol/Water | 50°C, 3h | 94 | semanticscholar.org |

Cyclocondensation of 2-Aminobenzamide with Aldehydes/Ketones

A more direct, two-component approach involves the cyclocondensation of a pre-synthesized 2-aminobenzamide with an aldehyde or ketone. nih.govnih.gov For the synthesis of the target compound, this method requires 2-amino-5-methylbenzamide (B1279305) as the starting material. This strategy is straightforward and avoids the initial ring-opening step of isatoic anhydride.

The reaction mechanism involves the formation of a Schiff base between the primary amino group of 2-aminobenzamide and the carbonyl group of the aldehyde or ketone. nih.gov This is followed by an intramolecular cyclization, where the amide nitrogen attacks the imine carbon to form the heterocyclic ring. nih.gov The reaction is typically facilitated by a catalyst, which can range from Brønsted or Lewis acids to novel, environmentally benign systems. researchgate.netresearchgate.net Various catalysts have been shown to be effective, including organic acids and solid-supported reagents, which promote high yields under relatively mild conditions. researchgate.netresearchgate.net

Table 2: Selected Catalytic Systems for the Two-Component Synthesis of 2,3-Dihydroquinazolin-4(1H)-one Derivatives

| Catalyst | Aldehyde/Ketone | Solvent | Conditions | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| Lactic Acid | 4-Chlorobenzaldehyde | Solvent-free | 70°C, 20 min | 94 | researchgate.netresearchgate.net |

| Choline Chloride/Ascorbic Acid (NADES) | 4-Chlorobenzaldehyde | Solvent-free | 80°C, 15 min | 95 | nih.gov |

| H₃BO₃/Montmorillonite K10 | Benzaldehyde | Not specified | Optimized | Good to Excellent | researchgate.net |

| Zinc Catalyst | Benzyl (B1604629) Alcohols (oxidative) | Dioxane | 100°C, 24h | 82 | rsc.org |

| None | Aromatic Aldehydes | Water | Reflux | Good | rsc.org |

Derivatization Strategies for the this compound Core

Once the this compound core is synthesized, it can be further modified to produce a variety of derivatives. Derivatization can occur at several positions, including the nitrogen atoms (N1 and N3) and the benzene (B151609) ring.

A key strategy for modifying the benzene ring is electrophilic aromatic substitution. For instance, the nitration of a 2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-one core has been successfully achieved using a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). mdpi.com This reaction introduces nitro groups onto the aromatic ring, specifically at the 6 and 8 positions, demonstrating that the ring is susceptible to electrophilic attack. mdpi.com The presence of the methyl group at position 7 would influence the regioselectivity of such substitutions.

Alkylation or acylation at the N1 or N3 positions represents another major pathway for derivatization, although specific examples starting from the 7-methyl core are less commonly detailed than the synthesis of the core itself. The N3 position is often substituted during the initial three-component synthesis by selecting a primary amine instead of an ammonia source. fgcu.eduresearchgate.net Post-synthetic modification would typically involve reacting the pre-formed quinazolinone with alkyl halides or acyl chlorides under basic conditions to introduce new functional groups.

Computational and Theoretical Studies on 7 Methyl 2,3 Dihydroquinazolin 4 1h One Analogs

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a cornerstone of computational drug design, enabling the prediction of the preferred orientation of a ligand when bound to a receptor. For analogs of 7-Methyl-2,3-dihydroquinazolin-4(1H)-one, docking studies have been instrumental in identifying potential biological targets and understanding the key interactions that drive binding affinity.

Researchers have successfully docked 2,3-disubstituted quinazolin-4-one derivatives into the active sites of various protein kinases, including p38 alpha and ACVR1 (ALK2) kinase, which are implicated in cancer. ijlpr.comresearchgate.net These studies help in comparing the binding modes and scores of different analogs against known inhibitors and standards like 5-Fluorouracil. ijlpr.comresearchgate.net For instance, specific derivatives have shown promising docking scores, suggesting they could be potent inhibitors of these kinases. researchgate.net

The epidermal growth factor receptor (EGFR) is another significant target for quinazolinone-based compounds. nih.govmdpi.comnih.govugm.ac.idijpbs.comlums.ac.ir Docking simulations have revealed that these molecules can fit into the EGFR binding site, forming crucial hydrogen bonds and hydrophobic interactions with key amino acid residues such as Met769. nih.govmdpi.com These computational predictions often correlate well with experimental data from cytotoxic screenings and enzyme inhibition assays. nih.govmdpi.comijpbs.com Similarly, dihydrofolate reductase (DHFR) has been explored as a target, with docking studies helping to prioritize quinazolinone derivatives for synthesis and further biological evaluation. researchgate.netresearchgate.net

Furthermore, molecular docking has been applied to investigate the interactions of dihydroquinazolinone derivatives with targets relevant to other diseases. This includes enzymes like cholinesterases for Alzheimer's disease, where derivatives have shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). lew.ro In the context of infectious diseases, docking has been used to identify potential targets for antitubercular dihydroquinazolinone derivatives, with the mycobacterial BioA enzyme being a predicted target. proquest.comnih.gov

The versatility of the dihydroquinazolinone scaffold is also evident in its predicted binding to other cancer-related proteins like tubulin, carbonic anhydrase, and hydroxysteroid dehydrogenase. nih.govmdpi.comwoarjournals.org These in silico interaction studies are crucial for identifying potent inhibitors and understanding their mechanism of action at a molecular level. woarjournals.org

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of ligand-protein complexes over time. These simulations provide valuable insights into the conformational changes and the persistence of key interactions.

MD simulations have been used to validate the binding of quinazolinone derivatives to various targets. For example, simulations of quinazoline (B50416) compounds complexed with FtsZ and GyrB, proteins involved in bacterial cell division and DNA replication, have been conducted to evaluate the stability of the complexes. abap.co.in Analyses of root mean square deviation (RMSD) and root mean square fluctuation (RMSF) from these simulations help in determining the stability and flexibility of the ligand-protein system. abap.co.in Similarly, the stability of quinazolinone derivatives in complex with matrix metalloproteinase-13 (MMP-13), a target for osteoarthritis, has been assessed using MD simulations, which confirmed the maintenance of crucial hydrogen bonding interactions. nih.gov

In the context of cancer, MD simulations have been performed on quinazolinone derivatives in complex with EGFR to evaluate the stability of hydrogen bonds, a key interaction for inhibition. ugm.ac.id These studies have shown that some inhibitors display more stable interactions than others over the simulation period. ugm.ac.id The dynamic stability of a quinazolinone derivative in complex with Topoisomerase II, another important cancer target, has also been validated through MD simulations, supporting its potential as an anticancer agent. researchgate.netnih.gov The stability of complexes involving other targets, such as PARP, has also been investigated, with minimal fluctuations in RMSD indicating high stability. mdpi.com The insights from MD simulations are crucial for confirming the binding modes predicted by docking and for providing a more realistic representation of the ligand-receptor interactions in a dynamic environment.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. researchgate.net This model can then be used as a 3D query in virtual screening campaigns to search large compound libraries for novel molecules with the desired activity. nih.govyoutube.com

For quinazoline-based compounds, ligand-based pharmacophore models have been developed to understand the structure-activity relationships of inhibitors targeting kinases like Clk4 and Dyrk1A. nih.gov These models, often combined with 3D-QSAR, provide valuable insights for the design of more potent and selective inhibitors. nih.gov A validated pharmacophore model for quinazoline-based acetylcholinesterase inhibitors has been used to screen databases to identify new potential drug candidates for Alzheimer's disease. nih.gov

Structure-based pharmacophore models have also been generated from the binding sites of target proteins. mdpi.com For example, a model created from the Brd4 protein, a target in neuroblastoma, was used to screen for natural compounds that could act as inhibitors. mdpi.com Virtual screening is a key application of pharmacophore models, allowing for the rapid identification of potential hit compounds from vast chemical libraries. nih.gov This approach has been successfully applied to discover 2,3-dihydroquinazolin-4(1H)-one derivatives as inhibitors of the TRPM2 channel. nih.gov The combination of pharmacophore modeling and virtual screening represents a time and cost-effective strategy in the early stages of drug discovery. nih.gov

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Analysis for Dihydroquinazolinone Derivatives

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) analysis are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of newly designed compounds and for understanding the structural features that are important for potency.

Both 2D-QSAR and 3D-QSAR studies have been conducted on quinazolinone derivatives. frontiersin.org 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the biological activity with the 3D properties of the molecules, including steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. researchgate.netnih.gov These studies have been applied to quinazolinone analogs targeting enzymes like dihydrofolate reductase (DHFR) and epidermal growth factor receptor (EGFR). researchgate.netnih.gov The resulting contour maps from these analyses provide a visual representation of where modifications to the molecular structure are likely to enhance or diminish activity. nih.govnih.gov

Robust 3D-QSAR models have been developed for quinazoline-4(3H)-one analogs as EGFR inhibitors, which have then been used to design novel compounds with predicted high potency. nih.gov Similarly, 3D-QSAR models have been constructed for quinazolinone derivatives containing hydrazone structures to guide the future design of antitumor agents. rsc.org The statistical reliability of these models is crucial and is assessed through various validation metrics. researchgate.netnih.gov

Computational Target Validation

Computational methods are also employed to validate the potential biological targets of active compounds. This is a critical step in understanding the mechanism of action and for further drug development.

For a series of 2,3-dihydroquinazolin-4(1H)-one derivatives with antitubercular activity, computational studies were carried out to identify their putative target. proquest.comnih.gov The results of these studies pointed towards the mycobacterial pyridoxal-5′-phosphate (PLP)-dependent aminotransferase (BioA) enzyme as the most likely target. proquest.comnih.gov This computational prediction provides a strong basis for further experimental validation through in vitro enzyme assays. proquest.com

In another example, bioinformatics predictions have suggested that ERBB2, SRC, TNF receptor, and AKT1 are key targets for dihydroquinazoline-2(1H)-one derivatives in cancer treatment. nih.gov These computational target validation approaches, often involving techniques like reverse docking or target fishing, are instrumental in hypothesis generation and in guiding experimental efforts to confirm the biological targets of novel bioactive compounds.

Biological Activities and Molecular Mechanisms of 7 Methyl 2,3 Dihydroquinazolin 4 1h One Derivatives Preclinical Research

General Overview of Pharmacological Potential

The quinazolinone scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. nih.gov Derivatives of quinazolinone have demonstrated a broad spectrum of pharmacological activities in preclinical studies. nih.gov These biological activities include anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, anticonvulsant, central nervous system (CNS) depressant, anti-HIV, antimalarial, and antihypertensive effects. nih.govnih.govjuniperpublishers.comsemanticscholar.orgresearchgate.netresearchgate.netnih.gov The versatility of the quinazolinone core allows for extensive chemical modification, which has led to the generation of a large number of structurally diverse molecules with varied therapeutic potential. juniperpublishers.com Some quinazolinone derivatives have been successfully developed and commercialized as drugs for various conditions. nih.govmdpi.com Given the rising incidence of cancer globally, significant research has focused on the potential of quinazolinone derivatives as novel anticancer agents, targeting mechanisms like cell proliferation. mdpi.com The wide-ranging biological importance of these compounds continues to drive research into their synthesis and therapeutic applications. juniperpublishers.com

Anticancer Research

Quinazolinone derivatives are well-established as a significant class of compounds in anticancer research, exhibiting notable effects against various malignancies such as breast, lung, and pancreatic cancers. mdpi.com Their promising activity has spurred ongoing development of quinazolinone-based therapeutic agents. mdpi.com The anticancer mechanisms of these derivatives are diverse and include the inhibition of critical enzymes, disruption of cellular division processes, and induction of programmed cell death. nih.govmdpi.com Researchers have successfully designed and synthesized numerous quinazolinone analogs that target key pathways involved in tumor growth, proliferation, and survival. mdpi.comnih.gov

The antiproliferative activity of 7-Methyl-2,3-dihydroquinazolin-4(1H)-one derivatives and related quinazolinones has been extensively evaluated against various human cancer cell lines. These in vitro studies are crucial for identifying promising candidates for further development. For instance, novel quinazolinone derivatives have demonstrated significant cytotoxic activity against colon (Caco-2, HCT-116), liver (HepG2), and breast (MCF-7, MDA-MB-231) cancer cells. nih.govtandfonline.com

One study reported a series of new quinazolinone derivatives, with compound 8h showing significant cytotoxic effects against lung (SKLU-1), breast (MCF-7), and liver (HepG-2) cancer cell lines, with IC₅₀ values of 23.09, 27.75, and 30.19 µg/mL, respectively. vnu.edu.vn In another study, fluoroquinazolinone derivatives were synthesized and evaluated for their antitumor activity. mdpi.com Derivative G showed potent activity against the MCF-7 cell line (IC₅₀ = 0.44 µM), while derivative E was highly active against the MDA-MBA-231 cell line (IC₅₀ = 0.43 µM). mdpi.com

Furthermore, a separate set of quinazolinone-based agents was evaluated against breast (DU-145) and prostate tumor cell lines. acs.orgnih.govbirmingham.ac.uk Compound 7b was identified with a GI₅₀ of 300 nM against DU-145 cells, and further structure-activity relationship studies led to compound 7j with an even more potent GI₅₀ of 50 nM. acs.orgnih.govbirmingham.ac.uk Another study synthesized quinazolin-4(3H)-one derivatives, where compound 6d displayed superior sub-micromolar antiproliferative activity against the NSC lung cancer cell line NCI-H460 with a GI₅₀ of 0.789 µM. nih.govtandfonline.com

| Compound | Cell Line | Cancer Type | IC₅₀/GI₅₀ (µM) | Source |

|---|---|---|---|---|

| Compound 8h | SKLU-1 | Lung | 23.09 (µg/mL) | vnu.edu.vn |

| Compound 8h | MCF-7 | Breast | 27.75 (µg/mL) | vnu.edu.vn |

| Compound 8h | HepG-2 | Liver | 30.19 (µg/mL) | vnu.edu.vn |

| Compound G | MCF-7 | Breast | 0.44 | mdpi.com |

| Compound E | MDA-MBA-231 | Breast | 0.43 | mdpi.com |

| Compound 7b | DU-145 | Prostate | 0.30 | nih.govbirmingham.ac.uk |

| Compound 7j | DU-145 | Prostate | 0.05 | nih.govbirmingham.ac.uk |

| Compound 6d | NCI-H460 | Lung | 0.789 | nih.govtandfonline.com |

| Compound 6d | MCF-7 | Breast | 1.58 | jst.go.jp |

The anticancer effects of this compound derivatives are attributed to their interaction with specific molecular targets that are crucial for cancer cell growth and survival. Key mechanisms include the inhibition of tubulin polymerization, interference with the Epidermal Growth Factor Receptor (EGFR), and modulation of the PI3K signaling pathway. nih.govmdpi.com

Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption is a validated strategy in cancer therapy. mdpi.com Several quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization. mdpi.comnih.gov These compounds bind to tubulin, preventing its assembly into functional microtubules. mdpi.comnih.gov This interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in cancer cells. nih.govnih.govnih.gov

For example, a series of 2,3-dihydroquinazolin-4(1H)-ones were identified as tubulin polymerization inhibitors. nih.gov Compounds 39 and 64 from this series were shown to induce G2 + M cell cycle arrest, which is indicative of this mechanism. nih.govrsc.org Molecular docking studies suggest these compounds bind within the colchicine (B1669291) binding pocket of tubulin. rsc.org Another study reported a 4-aminoquinazoline derivative, compound 2 , which potently inhibited microtubule polymerization with an IC₅₀ of 3.16 µM and exhibited strong antiproliferative activity against a panel of six cancer cell lines. tandfonline.com The quinazolinone-based agent 7j was also shown to inhibit tubulin assembly and was successfully co-crystallized with the αβ-tubulin heterodimer, providing structural insight into its interaction at the colchicine binding site. acs.orgnih.gov

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and survival. nih.govnih.gov Its overexpression and mutation are common in many cancers, making it a prime target for anticancer drugs. tandfonline.comnih.gov The quinazoline (B50416) scaffold is a core component of several FDA-approved EGFR inhibitors, such as gefitinib (B1684475) and erlotinib (B232). nih.govmdpi.com

Numerous preclinical studies have demonstrated the potential of novel quinazolinone derivatives as EGFR inhibitors. mdpi.com For example, a series of fluoroquinazolinones were designed as dual inhibitors of EGFR and tubulin. mdpi.com Compounds E and G from this series exhibited potent EGFR inhibitory activity, with IC₅₀ values of 545.38 nM and 163.97 nM, respectively. mdpi.com In another study, compound 6d was identified as a potent EGFR inhibitor with an IC₅₀ of 0.069 µM, comparable to the reference drug erlotinib (IC₅₀ = 0.045 µM). nih.govtandfonline.com Similarly, a different study focusing on quinazolinone derivatives found that their compound 6d showed the most potent EGFR inhibitory activity with an IC₅₀ of 0.77 µM. jst.go.jp The anticancer activity of these compounds showed a strong correlation with their ability to inhibit EGFR, confirming the mechanism of action. jst.go.jp Molecular docking studies consistently show these derivatives binding to the ATP-binding pocket of the EGFR kinase domain, which is essential for its function. tandfonline.comnih.gov

| Compound | Target | IC₅₀ (µM) | Source |

|---|---|---|---|

| Compound G | EGFR | 0.164 | mdpi.com |

| Compound E | EGFR | 0.545 | mdpi.com |

| Compound 6d | EGFR | 0.069 | nih.govtandfonline.com |

| Compound 6d | EGFR | 0.77 | jst.go.jp |

| Erlotinib (Reference) | EGFR | 0.045 | nih.govtandfonline.com |

The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its deregulation is a frequent event in human cancers. nih.govnih.govnih.gov Consequently, inhibiting the PI3K/Akt/mTOR cascade is a promising strategy for cancer therapy. nih.gov The quinazoline and quinazolinone moieties are considered important scaffolds for the development of PI3K inhibitors. nih.govnih.gov In fact, several FDA-approved drugs, such as idelalisib, are quinazoline-based PI3K inhibitors. nih.govmdpi.com

Preclinical research has identified novel quinazolinone derivatives that modulate this pathway. One study synthesized dimorpholinoquinazoline-based compounds, with compound 7c showing inhibition of the phosphorylation of key downstream proteins like Akt, mTOR, and S6K at concentrations of 125–250 nM. nih.gov Another series of 4-aminoquinazoline derivatives was designed, leading to compound 6b , which selectively inhibited the PI3Kα isoform with an IC₅₀ of 13.6 nM and effectively blocked the PI3K/Akt pathway in HCT116 cells. nih.gov The inhibition of this pathway by quinazolinone derivatives ultimately leads to decreased cell proliferation and survival. nih.gov

Molecular Target Identification and Mechanism of Action in Oncology

Other Identified Targets (e.g., P38alpha, ACVR1/ALK2, PARP10, B-RAF kinase)

Derivatives of the quinazolinone scaffold have demonstrated inhibitory activity against several other key cellular targets implicated in disease.

P38alpha Mitogen-Activated Protein (MAP) Kinase: Dihydroquinazolinone analogs have been developed as potent and orally bioavailable inhibitors of p38alpha MAP kinase. nih.gov Optimization of substituents on the core structure led to the identification of compounds that effectively suppress TNF-alpha production, a key inflammatory cytokine regulated by the p38alpha pathway. nih.gov

Activin Receptor-Like Kinase-2 (ACVR1/ALK2): Quinazolinone-containing fragments have been identified as inhibitors of ALK2, a serine/threonine kinase involved in the bone morphogenetic protein (BMP) pathway. nih.gov Deregulation of ALK2 signaling is associated with diseases such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG). nih.gov Structure-activity relationship studies have shown that these compounds can bind to ALK2 in distinct modes, providing a basis for the development of more advanced and selective inhibitors. nih.gov

Poly(ADP-ribose) Polymerase 10 (PARP10): While direct inhibition by this compound derivatives is not explicitly detailed, structurally related 3,4-dihydroisoquinolin-1(2H)-one scaffolds have been used for the rational design of selective PARP10 inhibitors. nih.gov This suggests the potential for modifying the dihydroquinazolinone core to target this enzyme, which is involved in mono-ADP-ribosylation and various cellular processes. nih.gov

B-RAF Kinase: 3-N-methylquinazoline-4(3H)-one based compounds have been designed as potent and highly selective ATP-competitive inhibitors of B-Raf kinase, particularly the V600E mutant which is prevalent in melanoma. nih.govresearchgate.net Structure-based design has led to the development of orally available agents with robust tumor growth inhibition in preclinical models. nih.gov These findings highlight the adaptability of the quinazolinone scaffold for targeting specific kinase mutations. nih.govnih.gov

Apoptosis Induction and Cell Cycle Arrest

A significant area of preclinical research on dihydroquinazolinone derivatives has been their ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by interfering with the cell cycle.

Numerous studies have shown that these compounds can induce apoptosis in various human cancer cell lines. nih.govbue.edu.egnih.gov The mechanism of apoptosis induction is often linked to the activation of caspases, key enzymes in the apoptotic cascade. bue.edu.egnih.gov For instance, certain 3,4-dihydroquinazolinone derivatives have been shown to cause a significant increase in early apoptosis, as confirmed by Annexin V-FITC analysis. bue.edu.egnih.gov

In addition to inducing apoptosis, these derivatives frequently cause cell cycle arrest, primarily at the G2/M phase. nih.govbue.edu.egnih.govrsc.org This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their division and proliferation. nih.gov The effect is often indicative of interference with microtubule formation, a critical process for cell division. nih.govrsc.org Some analogs have demonstrated an equivalent effect on cell cycle arrest as known tubulin inhibitors like nocodazole. nih.govrsc.org

| Cell Line | Compound Type | Observed Effect | Reference |

| MIA (Pancreas) | 2,3-dihydroquinazolin-4(1H)-one | G2/M cell cycle arrest | nih.gov |

| HepG-2 (Liver) | 3,4-dihydroquinazolinone | G2/M cell cycle arrest, Apoptosis induction | bue.edu.egnih.gov |

| MCF-7 (Breast) | 3,4-dihydroquinazolinone | G2/M cell cycle arrest | bue.edu.egnih.gov |

| A549 (Lung) | Quinazoline derivative | S phase arrest, Apoptosis induction | researchgate.net |

Anti-Infective Research

Beyond oncology, derivatives of this compound have been explored for their potential to combat infectious diseases, showing notable activity against tuberculosis and leishmaniasis.

Antitubercular Activity against Mycobacterium tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) strains. nih.gov Dihydroquinazolin-4(1H)-one derivatives have emerged as a promising class of compounds in the search for new anti-TB agents. nih.govdovepress.com

A series of 2,3-dihydroquinazolin-4(1H)-one derivatives have been screened for their in vitro activity against the H37Rv strain and MDR strains of Mtb. nih.gov Certain compounds, particularly those with di-substituted aryl moieties at the 2-position, have demonstrated significant inhibitory action with Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL against the H37Rv strain. nih.gov Other analogs featuring an imidazole (B134444) ring at the 2-position also showed potent activity against both susceptible and MDR strains. nih.gov

| Compound Type | Mtb Strain | MIC (µg/mL) | Reference |

| 2,3-dihydroquinazolin-4(1H)-one with di-substituted aryl moiety | H37Rv | 2 | nih.gov |

| 2,3-dihydroquinazolin-4(1H)-one with imidazole ring | H37Rv | 4 | nih.gov |

| 2,3-dihydroquinazolin-4(1H)-one with imidazole ring | MDR | 16 | nih.gov |

To elucidate the mechanism of action of these antitubercular compounds, computational studies have been employed. nih.gov These in silico analyses have identified the mycobacterial pyridoxal-5'-phosphate (PLP)-dependent aminotransferase, also known as 7,8-diaminopelargonic acid synthase (BioA), as a potential molecular target. nih.govnih.gov

BioA is a crucial enzyme in the biotin (B1667282) biosynthesis pathway of M. tuberculosis. nih.govnih.gov This pathway is essential for the survival of the bacterium, making BioA an attractive target for novel drug development. nih.govnih.gov Molecular docking studies have revealed favorable interactions between the dihydroquinazolinone derivatives and the active site of the BioA enzyme, suggesting that their antitubercular activity may stem from the inhibition of this key metabolic step. nih.gov

Anti-Leishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. mdpi.com The need for new, safer, and more effective treatments is urgent due to issues like drug resistance and toxicity with current therapies. mdpi.com Derivatives of 2,3-dihydroquinazolin-4(1H)-one have been identified as a new class of anti-leishmanial agents. mdpi.comresearchgate.netnih.gov

In vitro studies have demonstrated that these compounds exhibit promising activity against Leishmania promastigotes. mdpi.com For example, two derivatives, 3a (6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones) and 3b (2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one), showed potent anti-leishmanial effects with IC50 values of 1.61 and 0.05 µg/mL, respectively. mdpi.com

Computational molecular docking studies have been performed to identify the likely targets of these compounds within the parasite. mdpi.com This research has pointed to two key leishmanial proteins: Pyridoxal Kinase (PdxK) and Trypanothione Reductase (TR). mdpi.comresearchgate.net

Pyridoxal Kinase (PdxK): This enzyme is vital for the parasite's vitamin B6 salvage pathway, which is essential for its growth and infectivity. researchgate.netnih.gov The active site of leishmanial PdxK has significant structural differences from its human counterpart, making it a viable target for selective inhibitors. nih.gov

Trypanothione Reductase (TR): TR is a central enzyme in the parasite's unique thiol-based redox system, which protects it from oxidative stress generated by the host's immune response. irbm.comnih.gov The absence of this enzyme system in humans makes TR an excellent and extensively studied drug target. irbm.comnih.gov

Molecular docking simulations have shown that 2,3-dihydroquinazolin-4(1H)-one derivatives can form stable complexes with both PdxK and TR, indicating that the anti-leishmanial activity of these compounds is likely due to the inhibition of these crucial enzymes. mdpi.com

Antimalarial Activity

Derivatives of the 2,3-dihydroquinazolin-4(1H)-one scaffold have emerged as a significant chemotype in the search for novel antimalarial agents, driven by the urgent need to combat widespread resistance to existing therapies. nih.govmalariaworld.org High-throughput screening of compound libraries against the asexual blood stage of Plasmodium falciparum, the most lethal malaria parasite, identified the 2,3-dihydroquinazolinone-3-carboxamide scaffold as a promising starting point for drug development. nih.govmmv.org Subsequent optimization and structure-activity relationship (SAR) studies have produced analogues with potent activity against asexual parasites, often comparable to clinically used antimalarials. malariaworld.orgnih.gov

Research has demonstrated that these compounds are active against multidrug-resistant parasite strains and also show efficacy against both male and female gametes, the sexual stages of the parasite responsible for transmission. nih.govlshtm.ac.uk This dual action suggests their potential inclusion in therapies that are both curative and transmission-blocking. nih.govlshtm.ac.uk The primary mechanism of action for this class of compounds has been identified as the targeting of the P. falciparum cation-transporting ATPase, PfATP4. malariaworld.orgnih.gov

PfATP4 is a P-type ATPase ion transporter located on the parasite's plasma membrane, crucial for maintaining low cytosolic Na+ concentrations by exporting Na+ from the parasite. nih.govnih.gov Inhibition of PfATP4 disrupts this essential ion homeostasis, leading to a rapid increase in intracellular Na+, alterations in parasite pH, and ultimately, parasite death. nih.govacs.org This mechanism is consistent with the fast-to-moderate rate of kill observed with dihydroquinazolinone derivatives. nih.govmmv.org

The dihydroquinazolinone chemotype was confirmed to target PfATP4 through resistance selection studies and profiling against parasite strains with known resistance mutations. nih.gov For instance, evaluation of truncated dihydroquinazolinone analogues against PfATP4 mutant strains demonstrated that they retained PfATP4 as their molecular target. nih.govlshtm.ac.uk The phenotype of parasites treated with these compounds—disruption of Na+ homeostasis and pH changes—mirrors that of other known PfATP4 inhibitors currently in clinical development, such as cipargamin (B606699) (KAE609) and SJ733. nih.govnih.gov While some studies have shown slightly reduced activity of dihydroquinazolinone analogues against parasites with specific PfATP4 mutations (e.g., G358S), there is continued interest in optimizing this scaffold to overcome potential resistance. nih.gov

Table 1: Antimalarial Activity of Select Dihydroquinazolinone Analogues

| Compound | Modification | Target | Activity (EC50) | Reference |

|---|---|---|---|---|

| Analogue 11 | C2-methyl, no N1 substitution | PfATP4 | 0.018 μM | nih.gov |

| Analogue 12 | C2-methyl, N1-methyl | PfATP4 | 0.115 μM | nih.gov |

| Analogue 13 | C2-methyl, N1-ethyl | PfATP4 | 0.053 μM | nih.gov |

| WJM-921 | Optimized frontrunner | PfATP4 | Potent oral efficacy in mouse model | nih.gov |

Antibacterial and Antifungal Studies

Quinazolinone derivatives are a well-established class of heterocyclic compounds recognized for a broad spectrum of antimicrobial activities. nih.gov Research has demonstrated their efficacy against various strains of bacteria, including both Gram-positive and Gram-negative species, as well as several fungal pathogens. nih.goveco-vector.com Studies have shown that substitutions on the quinazolinone ring system, such as at position 3 or the introduction of halogen atoms at positions 6 and 8, can significantly influence their antimicrobial properties. nih.gov

In vitro screening of newly synthesized quinazolinone derivatives has revealed notable activity against pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, Candida albicans, and Aspergillus niger. nih.goveco-vector.com Some compounds have exhibited good bacteriostatic activity, particularly against Gram-negative bacteria, and strong fungistatic effects. nih.gov The mechanism of action for their antibacterial effects has been linked to the inhibition of essential bacterial enzymes. nih.gov

A key molecular mechanism for the antibacterial action of certain 4(3H)-quinazolinone derivatives is the inhibition of penicillin-binding proteins (PBPs). nih.govacs.org PBPs are bacterial enzymes essential for the synthesis of the peptidoglycan cell wall. By inhibiting these proteins, the compounds disrupt cell wall integrity, leading to bacterial death. This is the same mechanism of action as beta-lactam antibiotics. nih.gov

Notably, this class of non-beta-lactam antibacterials has shown the ability to inhibit PBP1 and PBP2a in methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org PBP2a is the protein that confers resistance to most beta-lactam antibiotics in MRSA. Some quinazolinone derivatives have been found to bind to an allosteric site on PBP2a, a distinct mechanism that makes them promising candidates for overcoming MRSA resistance. eco-vector.comacs.org This unique ability to inhibit crucial PBPs in resistant strains highlights the potential of the quinazolinone scaffold in developing new antibiotics to address the challenge of antimicrobial resistance. nih.gov

Antidiabetic Research: Alpha-Amylase and Alpha-Glucosidase Inhibition

In the field of antidiabetic research, derivatives of quinazolinone have been investigated as inhibitors of key carbohydrate-hydrolyzing enzymes, namely α-amylase and α-glucosidase. These enzymes play a critical role in the digestion of complex carbohydrates into absorbable monosaccharides like glucose. acs.org Inhibition of α-amylase and α-glucosidase can delay carbohydrate digestion, thereby reducing the rate of glucose absorption and lowering postprandial blood glucose levels. researchgate.net This strategy is a recognized therapeutic approach for managing type 2 diabetes. acs.org

Numerous studies have synthesized and screened novel quinazolinone derivatives, demonstrating their potent inhibitory activity against both enzymes. semanticscholar.org In many cases, the synthesized compounds exhibited inhibitory effects comparable or even superior to acarbose (B1664774), a standard drug used in clinical practice. semanticscholar.org For instance, a series of quinazolinone-1,2,3-triazole-acetamide hybrids were found to be significantly more potent than acarbose against α-glucosidase, with one compound being approximately 17 times more active. semanticscholar.org Kinetic studies have indicated that these compounds can act as competitive inhibitors of α-glucosidase. semanticscholar.org

Table 2: α-Glucosidase and α-Amylase Inhibitory Activity of Select Quinazolinone Derivatives

| Compound Series/Derivative | Target Enzyme | Potency (IC50) | Comparison to Standard (Acarbose) | Reference |

|---|---|---|---|---|

| Quinazolinone-1,2,3-triazole-acetamide hybrids (e.g., 8a) | α-Glucosidase | 45.3 ± 1.4 µM | ~17 times more potent | semanticscholar.org |

| 6-Bromo-2-(4-chlorophenyl) derivative (3c) | α-Glucosidase | 0.92 ± 0.01 µM | Highly potent | nih.gov |

| 6,8-Diiodo-2-(4-methoxyphenyl) derivative (3p) | α-Glucosidase | 0.78 ± 0.05 µM | Highly potent | nih.gov |

| 6-Iodo-2-(4-chlorophenyl) derivative (3k) | α-Amylase | 4.46 ± 0.02 µM | Significant inhibitory effect | nih.gov |

| 6,8-Diiodo-2-(4-fluorophenyl) derivative (3n) | α-Amylase | 4.71 ± 0.01 µM | Significant inhibitory effect | nih.gov |

Neuropharmacological Research: Anticonvulsant Properties

The quinazolinone scaffold has a long history in neuropharmacology, with early derivatives like methaqualone known for their sedative-hypnotic properties. mdpi.com Modern research has focused on designing novel quinazolinone derivatives with potent anticonvulsant activity for the potential treatment of epilepsy. researchgate.netnih.gov These compounds have been evaluated in various preclinical models of epilepsy, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.govnih.gov Activity in the MES test suggests efficacy against generalized tonic-clonic seizures, while success in the scPTZ model indicates potential for treating absence seizures. ijpscr.info

Several synthesized derivatives have demonstrated noteworthy anticonvulsant activity, with some compounds showing 100% protection against PTZ-induced convulsions and potencies exceeding that of the established drug ethosuximide. researchgate.netnih.gov Structure-activity relationship studies have indicated that substitutions at various positions on the quinazolinone ring, such as a butyl or benzyl (B1604629) group at position 3, can significantly affect anticonvulsant efficacy. nih.gov The proposed mechanisms of action for these compounds are diverse, but many are thought to involve the enhancement of GABAergic neurotransmission, similar to benzodiazepines. mdpi.comnih.gov Molecular docking studies have suggested that these derivatives may act as positive allosteric modulators of the GABAA receptor. mdpi.comnih.gov Another potential mechanism is the inhibition of carbonic anhydrase enzymes, which can influence pH homeostasis in the brain. nih.gov

Other Pharmacological Activities

Beyond the activities previously described, the versatile quinazolinone scaffold has been explored for its potential in other therapeutic areas, leading to the discovery of derivatives with distinct pharmacological profiles.

Derivatives of quinazolin-4-one have been designed and synthesized as antagonists of the Angiotensin II Type 1 (AT1) receptor. nih.govresearchgate.net The AT1 receptor is a key component of the renin-angiotensin system, and its blockade leads to vasodilation and a reduction in blood pressure, making it a critical target for antihypertensive drugs. nih.govmdpi.com Using pharmacophore modeling, researchers have developed novel quinazolinone compounds intended to mimic the binding of established AT1 receptor blockers like losartan. nih.gov In vitro binding assays confirmed that some of these synthesized compounds could effectively compete with angiotensin II for binding to the AT1 receptor. nih.gov Subsequent in vivo evaluation in both normotensive and hypertensive rat models revealed that select derivatives demonstrated significant hypotensive and antihypertensive activity, with at least one compound showing higher potency than the reference drug losartan. nih.govresearchgate.net

The 5-HT3 receptor, a ligand-gated ion channel, is an important therapeutic target for conditions such as chemotherapy-induced nausea and vomiting. consensus.app A fragment screening campaign identified a quinazoline derivative as a hit for the 5-HT3 receptor. consensus.app This led to the synthesis and evaluation of a library of quinazolinone compounds to explore their structure-activity relationships as 5-HT3 receptor ligands. consensus.appnih.gov Radioligand binding assays were used to determine the affinity of these compounds for the receptor. nih.gov This research resulted in the discovery of several high-affinity ligands, with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov The observed SAR was found to be in agreement with established pharmacophore models for 5-HT3 ligands, providing a basis for further rational design of novel agents targeting this receptor. consensus.app

Structure Activity Relationship Sar Studies of 7 Methyl 2,3 Dihydroquinazolin 4 1h One Analogs

Impact of Substituent Modifications on Biological Activity

The biological activity of 7-Methyl-2,3-dihydroquinazolin-4(1H)-one analogs is highly sensitive to the nature of substituents on the quinazolinone ring system. Strategic modifications can significantly enhance potency and modulate the mechanism of action.

Influence of Aryl/Alkyl Moieties at C-2 Position

The substituent at the C-2 position plays a pivotal role in determining the cytotoxic activity of 2,3-dihydroquinazolin-4(1H)-one analogs. nih.gov Studies comparing various aryl and alkyl moieties have demonstrated that aromatic substituents generally confer greater potency than aliphatic ones.

For instance, analogs with a phenyl or tolyl group at C-2 exhibit good cytotoxic activities against a range of cancer cell lines, with GI50 values in the low micromolar range. nih.gov In contrast, replacing the aromatic ring with aliphatic substituents leads to a significant reduction in potency, sometimes by as much as four to six-fold. nih.gov

Further exploration of aromatic moieties has shown that increasing the size and steric bulk can have varied effects. While a simple increase in bulk on a phenyl ring (e.g., from phenyl to a more sterically hindered aromatic) can lead to a tenfold decrease in potency, the introduction of specific, larger aromatic systems like a naphthyl ring can dramatically enhance activity. nih.gov The orientation of this substituent is critical; the 2-(naphthalen-1-yl) analog is approximately 50-fold more potent than its 2-(naphthalen-2-yl) counterpart, with GI50 values reaching the nanomolar range (<50 nM) against several cancer cell lines. nih.govrsc.org This highlights that both the electronic nature and the specific spatial arrangement of the C-2 substituent are key determinants of biological activity.

Effects of Methylation (e.g., at N-1 or other positions relevant to the 7-methyl substituent)

Methylation is a key chemical modification in drug design, often leading to significant improvements in pharmacological properties, a phenomenon sometimes referred to as the "magic methyl effect." A strategically placed methyl group can enhance metabolic stability, improve membrane permeability, and increase binding affinity by occupying hydrophobic pockets in target proteins.

Role of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of substituents on the C-2 aryl ring profoundly affect the biological activity of the analogs. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the molecule's polarity, hydrogen-bonding capacity, and electronic distribution, thereby influencing target interaction.

Generally, the presence of electron-withdrawing groups is favorable for activity. For example, analogs with a trifluoromethyl (-CF3) group retain good cytotoxic activity. nih.gov Specifically, in 2-arylquinazolinones, CF3 and OCF3 groups at the ortho-position of the 2-aryl ring led to highly potent compounds, whereas moving these groups to the meta-position resulted in a loss of cytotoxicity. researchgate.net Halogen atoms (e.g., -Cl, -Br, -I) are also well-tolerated EWGs. Bromo-derivatives have shown enhanced activity as cholinesterase inhibitors, and halogen substitution at the meta or para position of the C-2 aryl ring was found to be favorable for larvicidal activity.

Conversely, substitutions with strong electron-withdrawing nitro groups (-NO2) or electron-donating/hydrogen-bonding hydroxyl groups (-OH) have been found to be poorly tolerated, often resulting in a decrease in cytotoxic potency. nih.gov However, the effect of an electron-donating methoxy (B1213986) group (-OCH3) is highly dependent on its position. An ortho-methoxy substituent on a styryl side chain at C-2 can result in sub-micromolar cytotoxicity, while moving it to the para-position leads to the least active compound in the series. nih.govnih.gov This underscores the intricate interplay between electronic effects and steric positioning.

Stereochemical Considerations and Racemization Sensitivity of the Aminal Chiral Center

Most derivatives of 2,3-dihydroquinazolin-4(1H)-one are substituted at the C-2 position, which is a chiral center. nih.govresearchgate.net This carbon, part of an aminal functional group (a carbon bonded to two nitrogen atoms), is notably sensitive to racemization. rsc.org This instability makes the synthesis of enantiomerically pure compounds challenging. rsc.org

The process of racemization, or the conversion of one enantiomer into an equal mixture of both, can occur under certain conditions, such as in the presence of a base. google.comnih.gov For chiral quinazolinones, racemization can proceed via mechanisms like a symmetry-allowed thermal disrotatory ring opening to a diazapentadienyl anion intermediate, followed by ring closure. nih.govcardiff.ac.uk The inherent configurational instability of this chiral center is a significant consideration in drug development, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities. Therefore, defining conditions that allow for racemization-free manipulation is crucial for developing these compounds as therapeutic agents. nih.gov

Correlation of Structural Features with Target Binding Affinity and Selectivity

The diverse biological activities of 2,3-dihydroquinazolin-4(1H)-one analogs stem from their ability to interact with various biological targets. Molecular modeling and docking studies have been instrumental in correlating specific structural features with binding affinity and selectivity for targets such as tubulin and various enzymes.

Several potent cytotoxic analogs of 2,3-dihydroquinazolin-4(1H)-one have been identified as tubulin polymerization inhibitors. nih.govrsc.orgnih.gov Molecular docking studies suggest that these compounds bind to the colchicine (B1669291) binding site of tubulin. nih.govrsc.orgnih.gov The high potency of the 2-(naphthalen-1-yl) analog (Compound 39), for example, is attributed to its ability to fit well within this pocket, leading to complete inhibition of tubulin polymerization and subsequent G2/M cell cycle arrest. nih.govrsc.org Similarly, the position of a methoxy group on a C-2 styryl substituent directly impacts both cytotoxicity and tubulin polymerization, with the ortho-methoxy analog showing the strongest inhibition. nih.govrsc.org

The versatility of the scaffold is further demonstrated by its interaction with other targets. For instance, certain derivatives have been designed as inhibitors of coagulation factor Xa (fXa), with one potent compound exhibiting an IC50 of 21 nM and high selectivity over thrombin. researchgate.net Other analogs have been docked into the active sites of enzymes like Pyridoxal Kinase and Trypanothione Reductase from Leishmania, showing strong binding affinities and potential as anti-leishmanial agents. mdpi.com The 7-methyl group on the core scaffold can contribute to these interactions by enhancing hydrophobic contacts within the binding site, thereby increasing affinity and potentially influencing selectivity. researchgate.net

Future Research Directions and Research Gaps

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The traditional synthesis of 2,3-dihydroquinazolin-4(1H)-ones involves the cyclocondensation of 2-aminobenzamide (B116534) with an appropriate aldehyde. scholarsresearchlibrary.comrsc.org While effective, these methods often require harsh conditions, toxic solvents, and lengthy reaction times. researchgate.netrsc.org A significant research gap exists in the application of modern, sustainable synthetic methodologies to the production of 7-Methyl-2,3-dihydroquinazolin-4(1H)-one.

Future research should focus on adapting greener and more efficient synthetic strategies that have been successfully applied to the parent scaffold. rsc.org This includes the development of one-pot, multi-component reactions starting from isatoic anhydride (B1165640), which offer higher atom economy and procedural simplicity. nih.govrsc.org The use of eco-friendly catalysts and reaction media represents a major avenue for improvement. For instance, employing natural catalysts like fruit juices, or heterogeneous catalysts such as nano-SiO2-SO3H, can lead to milder reaction conditions, easier product purification, and catalyst recyclability. scholarsresearchlibrary.comresearchgate.netnih.gov Furthermore, exploring alternative energy sources like ultrasound irradiation could accelerate reaction rates and improve yields, contributing to a more sustainable manufacturing process. nih.gov

Table 1: Potential Sustainable Synthetic Strategies for this compound

| Strategy | Key Features | Potential Advantages |

|---|---|---|

| One-Pot, Three-Component Reaction | Utilizes isatoic anhydride, an amine source, and an aldehyde in a single step. rsc.org | High atom economy, reduced waste, time-efficient. rsc.org |

| Natural Acid Catalysis | Employs catalysts derived from natural sources, such as citrus fruit juice. scholarsresearchlibrary.com | Environmentally benign, inexpensive, readily available. scholarsresearchlibrary.com |

| Heterogeneous Nano-Catalysis | Uses solid-supported catalysts like sulfonic acid-functionalized silica (B1680970) nanoparticles. nih.gov | High efficiency, easy separation, catalyst reusability, solvent-free conditions. nih.gov |

| Ionic Liquid Media | Conducts synthesis in ionic liquids as recyclable and non-volatile solvents. rsc.org | Eco-friendly solvent system, potential for enhanced reaction rates. rsc.org |

| Ultrasound Irradiation | Applies ultrasonic waves as an energy source to promote the reaction. nih.gov | Shorter reaction times, improved yields, milder conditions. nih.gov |

Discovery and Validation of New Molecular Targets

Derivatives of the 2,3-dihydroquinazolin-4(1H)-one scaffold exhibit a wide spectrum of pharmacological activities, including anticancer, antidiabetic, and anti-parasitic properties. nih.govnih.govmdpi.com However, the specific molecular targets of this compound have not been elucidated. This lack of knowledge is a critical research gap that hinders its development as a potential therapeutic agent.

Future research should initiate with broad phenotypic screening against a diverse panel of human cancer cell lines and pathogenic microbes to identify potential areas of bioactivity. nih.govrsc.org Based on the activities of analogous compounds, several molecular targets warrant investigation. For example, various quinazolinone derivatives have been shown to inhibit tubulin polymerization, making this a prime target for anticancer evaluation. nih.govrsc.org Other potential targets include enzymes crucial for metabolic diseases, such as α-amylase and α-glucosidase, which have been successfully inhibited by other dihydroquinazolinones. nih.gov Furthermore, given the discovery of derivatives active against Leishmaniasis and as inhibitors of the TRPM2 ion channel, screening for activity against parasitic proteins and specific ion channels could unveil novel therapeutic applications. mdpi.comresearchgate.net

Table 2: Potential Molecular Targets for this compound Based on Analog Studies

| Therapeutic Area | Potential Molecular Target(s) | Rationale |

|---|---|---|

| Oncology | Tubulin | Analogs inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.govrsc.org |

| Diabetes | α-Amylase, α-Glucosidase | Dihydroquinazolinone derivatives have shown inhibitory activity against these key carbohydrate-metabolizing enzymes. nih.gov |

| Infectious Disease | Pyridoxal Kinase, Trypanothione Reductase (Leishmania) | Related compounds have demonstrated activity against these essential parasitic enzymes. mdpi.com |

| Channelopathies/Inflammation | Transient Receptor Potential Melastatin 2 (TRPM2) | The dihydroquinazolinone scaffold has been identified as a potent inhibitor of this ROS-sensing ion channel. researchgate.net |

Advanced SAR and Lead Optimization for Specific Therapeutic Areas

Once a validated biological activity and molecular target are identified for this compound, the next logical step is to conduct extensive Structure-Activity Relationship (SAR) studies. Currently, no SAR data exists specifically for the 7-methyl substituted series. This gap prevents the rational design of more potent and selective analogs.

Future lead optimization efforts should focus on systematically modifying the this compound core. A primary focus should be the synthesis of a library of derivatives with diverse substituents at the C-2 position, as this site is known to be critical for modulating the activity of many quinazolinone compounds. nih.govnih.gov Modifications could include introducing various aliphatic, aromatic, and heterocyclic moieties to probe the steric and electronic requirements of the target's binding pocket. nih.gov Additionally, substitutions at other positions on the fused benzene (B151609) ring (e.g., C-5, C-6, C-8) could be explored to fine-tune the molecule's properties. The goal of these studies would be to develop a comprehensive SAR model to guide the optimization of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. youtube.com

Integration of Multidisciplinary Approaches (e.g., Cheminformatics, Systems Biology)

The development of this compound can be significantly accelerated by integrating modern computational tools. There is currently a gap in the application of in silico methods to guide research on this specific compound.

Future research should leverage cheminformatics and molecular modeling from the earliest stages. researchgate.net Virtual screening and docking studies can be employed to prioritize which molecular targets to investigate experimentally, saving time and resources. mdpi.com Once a lead target is identified, quantitative structure-activity relationship (QSAR) models can be developed in parallel with synthetic SAR efforts to predict the activity of new analogs and guide their design. researchgate.net Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can help identify and address potential pharmacokinetic issues early in the optimization process. mdpi.com

Upon validation of a potent lead compound and its target, systems biology approaches can be used to understand the broader physiological consequences of target modulation. By mapping the compound's effect on cellular pathways and networks, researchers can anticipate potential off-target effects, uncover mechanisms of action, and identify potential synergistic combinations with other drugs.

Q & A

What are the standard synthetic protocols for preparing 7-methyl-2,3-dihydroquinazolin-4(1H)-one, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-component reactions (MCRs) involving anthranilamide, aldehydes, and amines or ammonium salts. A green and efficient method employs hydroxyapatite nanoparticles (HAP NPs) as a heterogeneous catalyst in aqueous media, achieving yields >85% under mild conditions (room temperature, 30–60 minutes). Key factors include solvent choice (water for eco-friendliness), catalyst recyclability (up to six cycles without yield loss), and stoichiometric ratios of reactants. Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and IR confirms product purity .

How can heterogeneous catalysts like HAP NPs or β-cyclodextrin-SO3H improve the sustainability of dihydroquinazolinone synthesis?

Heterogeneous catalysts enhance sustainability by enabling easy recovery (e.g., centrifugation for HAP NPs) and reuse, minimizing waste. For example, β-cyclodextrin-SO3H in water achieves 92% yield for dihydroquinazolinones, with the catalyst reused thrice without significant activity loss. These systems avoid toxic solvents and reduce energy consumption (e.g., room-temperature reactions vs. traditional thermal methods) .

What spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?

Core techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirms regiochemistry and substituent positions. For example, aromatic protons appear as distinct doublets (δ 6.8–8.2 ppm), while the methyl group resonates as a singlet (δ 2.3–2.5 ppm).

- IR : Detects carbonyl stretches (~1660 cm<sup>-1</sup>) and NH bending (~1600 cm<sup>-1</sup>).

- Mass spectrometry : Validates molecular ion peaks (e.g., m/z 204 for the parent compound).

Contradictions (e.g., unexpected splitting in NMR) are resolved by comparing data with authentic samples or computational modeling (DFT for predicted spectra) .

How can computational methods like molecular docking enhance the evaluation of anti-tubercular activity in dihydroquinazolinone derivatives?

Molecular docking identifies binding interactions between the compound and Mycobacterium tuberculosis targets (e.g., enoyl-ACP reductase). For example, C2-symmetric bis-dihydroquinazolinones show high binding affinity (-9.2 kcal/mol) due to hydrophobic interactions and hydrogen bonding with active-site residues. This guides structural optimization (e.g., introducing electron-withdrawing groups) to improve potency .

What strategies address low yields in dihydroquinazolinone synthesis when using sterically hindered aldehydes?

Steric hindrance can slow imine formation. Strategies include:

- Catalyst optimization : Acidic catalysts like urea-enriched porous organic polymers (UR-POP) activate carbonyl groups via hydrogen bonding.

- Solvent modulation : Polar aprotic solvents (e.g., DMSO) enhance reactivity under base-free conditions.